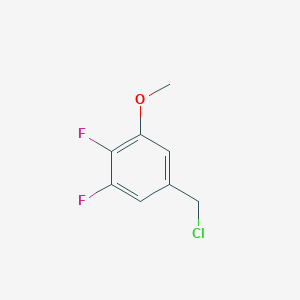
(2R)-2-Hydroxycyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxycyclopentane-1-carbonitrile is an organic compound characterized by a hydroxyl group attached to the second carbon of a cyclopentane ring, with a nitrile group (-CN) attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentane Derivative Preparation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes a series of reactions to introduce the hydroxyl and nitrile groups.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a carbonyl compound (e.g., cyclopentanone derivative)
Reduction: Formation of an amine (e.g., 2-aminocyclopentane-1-carbonitrile)
Substitution: Formation of various substituted cyclopentane derivatives
Aplicaciones Científicas De Investigación
(2R)-2-Hydroxycyclopentane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Hydroxycyclopentane-1-carbonitrile involves its interaction with molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Hydroxycyclopentane-1-carbonitrile: The enantiomer of (2R)-2-Hydroxycyclopentane-1-carbonitrile, with similar chemical properties but different biological activity.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxycyclopentanone: Contains a carbonyl group instead of a nitrile group, leading to distinct chemical behavior.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5?,6-/m1/s1 |
Clave InChI |
LXEPXMXJJFJNOU-PRJDIBJQSA-N |
SMILES isomérico |
C1C[C@H](C(C1)C#N)O |
SMILES canónico |
C1CC(C(C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)




![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)


![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)

